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Compound of Interest

Compound Name: Thiol-PEG6-acid

Cat. No.: B1432275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thiol-PEG6-acid is a heterobifunctional crosslinker that has emerged as a valuable tool in

bioconjugation, drug delivery, and nanotechnology.[1] Its structure features a terminal thiol (-

SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic hexa(ethylene

glycol) (PEG6) spacer. This unique architecture allows for the sequential and specific covalent

linkage of two different molecules, offering precise control over the final conjugate structure.

The thiol group provides a reactive handle for conjugation to maleimides, haloacetamides, or

metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds

with primary amines.[1][2] The PEG6 spacer enhances the solubility and biocompatibility of the

resulting conjugates and provides spatial separation between the linked molecules.[3]

This technical guide provides a comprehensive overview of Thiol-PEG6-acid, including its

physicochemical properties, detailed experimental protocols for its use in key applications, and

visual representations of relevant workflows and pathways.

Core Properties and Data Presentation
A clear understanding of the physicochemical properties of Thiol-PEG6-acid is essential for its

effective application. The following tables summarize key quantitative data for this crosslinker.
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Property Value Reference

Chemical Formula C₁₅H₃₀O₈S [1]

Molecular Weight 370.46 g/mol

CAS Number 1347750-77-9

Appearance Viscous Liquid or Solid

Solubility
Highly soluble in water and

most organic solvents

Functional Group Reactive Towards Bond Formed

Thiol (-SH)

Maleimides, Haloacetyls,

Pyridyl disulfides, Gold

surfaces

Thioether, Disulfide, Thiolate

Carboxylic Acid (-COOH)
Primary Amines (with

activators like EDC/NHS)
Amide

Note: The precise spacer arm length of the PEG6 chain is not consistently reported in

Angstroms in the literature and can be influenced by its conformation in different solvent

environments.

Key Applications and Experimental Protocols
Thiol-PEG6-acid is instrumental in several advanced biomedical applications. This section

details the experimental protocols for its primary uses.

Antibody-Drug Conjugate (ADC) Synthesis
Thiol-PEG6-acid serves as a linker to connect a cytotoxic drug to a monoclonal antibody

(mAb), enabling targeted delivery to cancer cells. The carboxylic acid end of the linker is first

conjugated to an amine-containing drug, and the thiol end of the resulting drug-linker complex

is then reacted with a maleimide-activated antibody.

Protocol: Two-Step ADC Synthesis
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Step 1: Activation of Carboxylic Acid and Conjugation to Amine-Containing Drug

Materials:

Thiol-PEG6-acid

Amine-containing drug

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or sulfo-NHS

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: 0.1 M MES, pH 4.5-6.0

Quenching solution: Hydroxylamine or an amine-containing buffer (e.g., Tris)

Purification: Reversed-phase HPLC

Procedure:

1. Dissolve Thiol-PEG6-acid in anhydrous DMF or DMSO.

2. Add a 1.5 to 2-fold molar excess of EDC and NHS to the Thiol-PEG6-acid solution.

3. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

4. Dissolve the amine-containing drug in the reaction buffer.

5. Add the activated Thiol-PEG6-acid solution to the drug solution.

6. Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary

amine.

7. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

8. Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM.
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9. Purify the Thiol-PEG6-acid-drug conjugate by reversed-phase HPLC.

Step 2: Antibody Modification and Conjugation

Materials:

Monoclonal antibody (mAb)

Maleimide-activation reagent (e.g., SMCC)

Thiol-PEG6-acid-drug conjugate from Step 1

Reduction agent (e.g., TCEP or DTT) for cysteine-based conjugation

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

Purification: Size-exclusion chromatography (SEC)

Procedure:

For Lysine-based conjugation:

1. Dissolve the mAb in the conjugation buffer.

2. Add a 10-20 fold molar excess of the maleimide-activation reagent (e.g., SMCC) to the

mAb solution.

3. Incubate for 1-2 hours at room temperature.

4. Remove excess activation reagent using a desalting column.

5. Add the Thiol-PEG6-acid-drug conjugate to the activated mAb at a desired molar ratio

(e.g., 5-10 fold excess).

6. Incubate for 2-4 hours at room temperature or overnight at 4°C.

For Cysteine-based conjugation:
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1. Reduce the interchain disulfide bonds of the mAb by incubating with a controlled

amount of TCEP or DTT (typically 2-5 fold molar excess over antibody) for 1-2 hours at

37°C.

2. Remove the excess reducing agent using a desalting column.

3. Immediately add the Thiol-PEG6-acid-drug conjugate (pre-activated with a maleimide

group on the drug if necessary) to the reduced antibody.

4. Incubate for 2-4 hours at room temperature.

1. Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-

linker and other impurities.

2. Characterize the ADC for drug-to-antibody ratio (DAR), purity, and biological activity.

Proteolysis-Targeting Chimera (PROTAC) Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

bringing it into proximity with an E3 ubiquitin ligase. Thiol-PEG6-acid can serve as the central

linker connecting the target protein binder (warhead) and the E3 ligase ligand.

Protocol: Convergent PROTAC Synthesis

Materials:

Warhead with a reactive handle (e.g., a primary amine)

E3 ligase ligand with a reactive handle (e.g., a thiol)

Thiol-PEG6-acid

Coupling reagents (e.g., EDC/NHS for amide bond formation)

Solvents (e.g., DMF, DMSO)

Purification: HPLC or flash chromatography

Procedure:
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1. Step 1: Conjugate Warhead to Thiol-PEG6-acid:

Activate the carboxylic acid of Thiol-PEG6-acid with EDC/NHS as described in the

ADC protocol (Step 1).

React the activated linker with the amine-functionalized warhead.

Purify the warhead-linker intermediate.

2. Step 2: Conjugate E3 Ligase Ligand:

If the E3 ligase ligand has a maleimide group, react it with the thiol group of the

warhead-linker intermediate in a suitable buffer (pH 6.5-7.5).

Alternatively, if the E3 ligase ligand has a leaving group, a nucleophilic substitution

reaction with the thiol can be performed.

3. Purify the final PROTAC molecule using HPLC or flash chromatography.

4. Confirm the structure and purity using analytical techniques such as LC-MS and NMR.

Functionalization of Gold Nanoparticles (AuNPs)
The strong affinity of the thiol group for gold surfaces makes Thiol-PEG6-acid an excellent

choice for functionalizing AuNPs. This process imparts stability and biocompatibility to the

nanoparticles and provides a carboxylic acid handle for further bioconjugation.

Protocol: AuNP Functionalization

Materials:

Citrate-stabilized gold nanoparticles

Thiol-PEG6-acid

Deionized water

Phosphate buffer
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Procedure:

1. Prepare a solution of Thiol-PEG6-acid in deionized water.

2. Add the Thiol-PEG6-acid solution to the AuNP suspension with gentle stirring. A typical

molar ratio is a large excess of the thiol linker to the nanoparticles.

3. Allow the ligand exchange reaction to proceed for several hours (e.g., 12-24 hours) at

room temperature.

4. Remove the excess unbound linker and displaced citrate by centrifugation and

resuspension of the nanoparticle pellet in fresh deionized water or phosphate buffer.

Repeat this washing step 2-3 times.

5. The resulting carboxylated AuNPs can be used for subsequent conjugation with amine-

containing biomolecules using EDC/NHS chemistry as described previously.

Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows

and mechanisms involving Thiol-PEG6-acid.
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Click to download full resolution via product page

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Caption: Mechanism of action for a PROTAC.
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Caption: Workflow for gold nanoparticle functionalization.
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Caption: Targeted drug delivery and impact on a cancer cell.
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Conclusion
Thiol-PEG6-acid is a versatile and powerful heterobifunctional crosslinker with significant

applications in the development of advanced therapeutics and diagnostics. Its well-defined

structure, featuring a hydrophilic PEG6 spacer and orthogonal thiol and carboxylic acid reactive

groups, enables the precise construction of complex bioconjugates. The protocols and

workflows presented in this guide provide a solid foundation for researchers to harness the

potential of Thiol-PEG6-acid in their work, from the synthesis of targeted antibody-drug

conjugates and PROTACs to the creation of functionalized nanoparticles for drug delivery and

imaging. As the field of bioconjugation continues to evolve, the utility of well-designed linkers

like Thiol-PEG6-acid will undoubtedly continue to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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